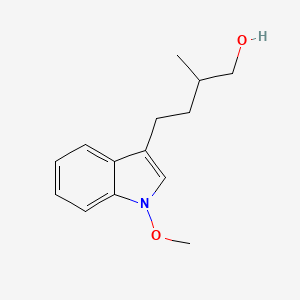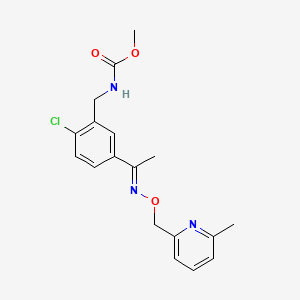
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
概要
説明
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are complex organic compounds belonging to the indole family. These compounds are characterized by their unique structural features, which include a methoxy group and a butanol side chain attached to the indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation, which is catalyzed by either acid or base. For instance, the synthesis of indole hybrid chalcones can be achieved using LiOH hydrate in ethanol at room temperature or using aqueous NaOH or KOH under reflux conditions .
Industrial Production Methods
Industrial production of these compounds often involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Medicine: Indole derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: These compounds can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol involves their interaction with specific molecular targets. These compounds can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. For example, indole-based compounds have been shown to interact with DNA through groove binding, which can inhibit the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
- 1-Methoxyindole-3-acetonitrile
- 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole
- S-Methyl [(1-methoxy-1H-indol-3-yl)methyl]carbamothioate
Uniqueness
(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are unique due to their specific structural features, which include a methoxy group and a butanol side chain. These features contribute to their distinct chemical and biological properties, making them valuable in various research and industrial applications.
特性
IUPAC Name |
4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYVMFMFZWJGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)

![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
